molecular formula C9H16ClNO B047021 1-(2-Chloropropanoyl)azepane CAS No. 115840-34-1

1-(2-Chloropropanoyl)azepane

Cat. No.: B047021
CAS No.: 115840-34-1
M. Wt: 189.68 g/mol
InChI Key: FZICYJAARJPVGH-UHFFFAOYSA-N
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Description

1-(2-Chloropropanoyl)azepane is a chemical compound with the molecular formula C9H16ClNO and a molecular weight of 189.68 g/mol It is a seven-membered heterocyclic compound containing an azepane ring substituted with a 2-chloropropanoyl group

Preparation Methods

The synthesis of 1-(2-Chloropropanoyl)azepane typically involves the reaction of azepane with 2-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2-Chloropropanoyl)azepane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted azepane derivatives, while reduction reactions typically produce alcohols.

Scientific Research Applications

1-(2-Chloropropanoyl)azepane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including anticonvulsant and analgesic effects.

    Medicine: Research has shown that this compound may have potential as a drug candidate due to its pharmacological properties.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloropropanoyl)azepane involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) and glutamate systems. By influencing these pathways, it can exert anticonvulsant and analgesic effects. Additionally, the compound may interact with ion channels and receptors, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

1-(2-Chloropropanoyl)azepane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(azepan-1-yl)-2-chloropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO/c1-8(10)9(12)11-6-4-2-3-5-7-11/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZICYJAARJPVGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557460
Record name 1-(Azepan-1-yl)-2-chloropropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115840-34-1
Record name 1-(Azepan-1-yl)-2-chloropropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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